3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS No. 479633-63-1) is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a chlorine substituent at position 3 and a nitrile group at position 5. This compound is also known as 3-chloro-6-cyano-7-azaindole and is structurally related to indole derivatives but incorporates additional nitrogen atoms in its fused-ring system . Its molecular formula is C₈H₄ClN₃, with a molecular weight of 177.6 g/mol. The compound’s unique electronic properties, driven by the electron-withdrawing cyano and chloro groups, make it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIULOSFYQUUZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Cl)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign solvents and reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro substituent undergoes substitution reactions with nucleophiles under basic or catalytic conditions:
Key Mechanistic Insight : The electron-withdrawing carbonitrile group at position 6 enhances the electrophilicity of the chloro-substituted position through resonance effects, facilitating SNAr reactions.
Transition Metal-Catalyzed Cross-Couplings
The chloro group participates in palladium-mediated coupling reactions:
Optimization Note : Reactions require inert atmospheres (N₂/Ar) and temperatures between 80-110°C for 12-24 hours . The carbonitrile group remains intact under these conditions.
Functional Group Transformations
The carbonitrile group undergoes characteristic nitrile reactions:
| Reaction | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 3-Chloro-pyrrolopyridine-6-carboxamide | Partial conversion | |
| Reduction | LiAlH₄, THF, 0°C to RT | 3-Chloro-pyrrolopyridine-6-aminomethyl | Requires careful stoichiometry |
Caution : Strong reducing agents may also affect the chloro substituent through competing elimination pathways.
Ring Functionalization Reactions
The pyrrolopyridine core participates in electrophilic substitutions:
| Reaction | Electrophile | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | Position 5 | 3-Chloro-5-bromo-pyrrolopyridine-6-carbonitrile | 48% |
| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 3-Chloro-5-nitro-pyrrolopyridine-6-carbonitrile | 32% |
Regioselectivity : Electrophiles preferentially attack position 5 due to directed metallation effects from the carbonitrile group.
Tautomerization and Coordination Chemistry
The NH proton participates in tautomeric equilibria and metal coordination:
| Property | Observation | Application Relevance |
|---|---|---|
| Tautomerism | 1H-3H tautomeric equilibrium in DMSO-d₆ | Impacts NMR interpretation |
| Metal Binding | Forms complexes with Pd(II)/Pt(II) catalysts | Homogeneous catalysis |
This compound's reactivity profile demonstrates its versatility as a building block in medicinal chemistry and materials science. The chloro and carbonitrile groups provide orthogonal handles for sequential functionalization, while the aromatic system allows for directed ring modifications. Current research gaps include detailed kinetic studies of substitution reactions and exploration of photochemical reactivity.
Scientific Research Applications
3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano substituents play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolopyridine Core
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (Base Structure)
- CAS No.: 189882-33-5
- Molecular Formula : C₈H₅N₃
- Key Features : Lacks the chlorine substituent at position 3. The nitrile group at position 6 enhances reactivity for further functionalization. This base structure is critical for synthesizing derivatives like the target compound .
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- CAS No.: 1260387-10-7
- Molecular Formula : C₈H₄BrN₃
- Bromine’s higher atomic radius may influence metabolic stability compared to chlorine .
Functional Group Modifications
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- CAS No.: 1227271-03-5
- Molecular Formula : C₁₄H₉N₃O₂S
- Comparison : The phenylsulfonyl group introduces strong electron-withdrawing effects, enhancing stability but reducing solubility in polar solvents. This derivative is more lipophilic than the target compound, which may affect pharmacokinetic properties .
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- CAS No.: Not specified (compound 9b in )
- Molecular Formula : C₁₁H₁₀ClN₂O₂
- Comparison : The ester group at position 2 and chlorine at position 5 (vs. position 3 in the target compound) alter electronic distribution. The pyrrolo[2,3-c ]pyridine core differs in ring fusion, leading to distinct reactivity patterns .
Fused-Ring Derivatives
Pyrazolopyrano[2,3-b]pyridine-6-carbonitrile Derivatives
- Amino and phenyl groups enhance solubility in aqueous media, contrasting with the hydrophobic nitrile and chloro groups in the target compound .
Bis-pyridinothieno[2,3-b]thiophene Nitrile Derivatives
- Example: Compound 7 in Key Features: Incorporates a thienothiophene motif, expanding conjugation and redox activity. The nitrile group here serves as a terminal functional group for polymerization, unlike its role in the target compound’s medicinal applications .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | C₈H₄ClN₃ | 177.6 | Not reported | Cl (C3), CN (C6) |
| 5,7-Diamino-3-methyl-4-phenyl-1,4-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-b]pyridine-6-carbonitrile | C₁₈H₁₅N₅O | 341.3 | >300 | NH₂ (C5, C7), CH₃ (C3), Ph (C4) |
| 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | C₁₄H₉N₃O₂S | 299.3 | Not reported | SO₂Ph (N1), CN (C6) |
Biological Activity
3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core, characterized by the fusion of pyrrole and pyridine rings, with a chloro substituent at the 3-position and a cyano group at the 6-position. These substitutions enhance its chemical reactivity and biological activity, making it a subject of interest for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups are critical for binding to active sites, potentially inhibiting enzyme activity by occupying these sites or inducing conformational changes that reduce enzyme efficiency .
Therapeutic Applications
Research indicates that this compound may be useful in several therapeutic areas:
- Enzyme Inhibition : It has been identified as a potential inhibitor of SGK-1 kinase, which is associated with various diseases, including cancer and metabolic disorders .
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancers .
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against certain bacterial strains, although specific data on this compound is limited .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of SGK-1 kinase; relevant in cancer and metabolic disorders. |
| Anticancer Activity | Exhibits cytotoxicity against ovarian and breast cancer cell lines. |
| Antimicrobial Properties | Potential activity against bacterial strains; further research needed. |
Case Study 1: SGK-1 Kinase Inhibition
A study highlighted the effectiveness of various pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 kinase. The findings suggest that these compounds could be developed into therapeutic agents for conditions mediated by SGK-1 activity .
Case Study 2: Antitumor Activity
In a comparative analysis of several pyrrolo derivatives, researchers found that modifications to the core structure significantly influenced anticancer properties. The most promising derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
Case Study 3: Antimicrobial Activity
Research into related compounds has demonstrated varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus. While specific results for this compound are still emerging, the potential for developing effective antimicrobial agents exists within this chemical class .
Q & A
Q. What are the primary synthetic routes for 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization or condensation reactions. A common approach involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) . Microwave-assisted synthesis is an optimized method, reducing reaction times and improving yields (e.g., 85–90%) by controlling parameters like temperature (120–150°C) and irradiation duration (10–30 minutes) . Characterization relies on IR (nitrile C≡N stretch ~2200 cm⁻¹), / NMR (aromatic proton shifts at δ 6.8–8.0 ppm), and mass spectrometry .
Q. How can spectroscopic techniques validate the structure of this compound and its derivatives?
Key spectral features include:
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N) and aromatic C-H stretching near 3000 cm⁻¹ .
- : Signals for pyrrole protons (e.g., δ 6.83 ppm for 2-H in related derivatives) and substituents like methyl groups (δ 2.32 ppm) .
- MS : Molecular ion peaks matching calculated exact masses (e.g., [M+H]⁺ for derivatives with MW ~428–454) .
Q. What solvent systems are suitable for recrystallization, and how does purity affect downstream applications?
High-purity crystals are obtained using polar aprotic solvents (e.g., DMF or DMSO) or ethanol/water mixtures. Melting points (>300°C for some derivatives) indicate thermal stability, critical for biological assays .
Advanced Research Questions
Q. How does the 3-chloro substituent influence bioactivity, particularly in kinase inhibition?
The chloro group enhances electrophilicity, facilitating interactions with kinase active sites (e.g., ATP-binding pockets). Derivatives inhibit kinases by blocking phosphorylation, leading to apoptosis in cancer cells (IC₅₀ values in µM range) . Structure-activity relationship (SAR) studies suggest halogen substitution at the 3-position increases potency compared to non-halogenated analogs .
Q. What strategies resolve contradictions in reported cytotoxic IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardization includes:
Q. How can computational methods predict reactivity for designing novel derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic substitution (e.g., C-5 position). Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like EGFR or VEGFR2, guiding rational design .
Q. What role does the nitrile group play in metabolic stability and pharmacokinetics?
The nitrile group enhances metabolic stability by resisting hydrolysis in vivo. However, it may reduce solubility, necessitating prodrug strategies (e.g., esterification) for improved bioavailability .
Methodological Challenges
Q. How to troubleshoot low yields in multi-step syntheses of pyrrolo-pyridine derivatives?
Common issues and solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
